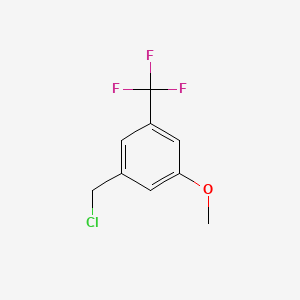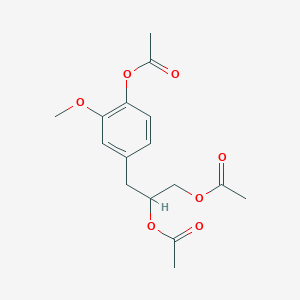![molecular formula C21H26N6O4 B14083899 8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an amino propyl chain, and a trimethyl-imidazo[2,1-f]purine core
Méthodes De Préparation
The synthesis of 8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Imidazo[2,1-f]purine Core: The imidazo[2,1-f]purine core is synthesized through a cyclization reaction involving a suitable precursor, such as a purine derivative and an appropriate cyclizing agent.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Amino Propyl Chain: The amino propyl chain is attached through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated propyl derivative.
Incorporation of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino propyl chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo[2,1-f]purine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethoxyphenyl group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: It can intercalate into DNA, affecting gene expression and replication.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethylxanthine: This compound has a similar structure but lacks the imidazo[2,1-f]purine core, which may result in different biological activities.
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-purine-2,4(3H,8H)-dione: This compound has a purine core instead of the imidazo[2,1-f]purine core, which may affect its chemical reactivity and biological properties.
8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[1,2-f]purine-2,4(3H,8H)-dione: This compound has a different imidazo[1,2-f]purine core, which may influence its mechanism of action and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H26N6O4 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
6-[3-(2,5-dimethoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H26N6O4/c1-13-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(13)10-6-9-22-15-11-14(30-4)7-8-16(15)31-5/h7-8,11-12,22H,6,9-10H2,1-5H3 |
Clé InChI |
WOEVAWYATVFLGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C3=C(N=C2N1CCCNC4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)

![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)




